3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine
説明
This compound features a piperidine core modified at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group and at the 3-position with a 1,2,4-oxadiazole ring substituted by a 3-methoxyphenyl moiety. The 1,2,4-oxadiazole is a heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry . The tosyl group may contribute to improved solubility and target interaction due to its sulfonyl moiety. Structural analogs of this compound often vary in substituents on the oxadiazole ring, the nature of the sulfonyl/bridging group, or the substitution pattern on the aryl rings, leading to differences in biological activity and physicochemical properties.
特性
IUPAC Name |
3-(3-methoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-8-10-19(11-9-15)29(25,26)24-12-4-6-17(14-24)21-22-20(23-28-21)16-5-3-7-18(13-16)27-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFAORYAOBTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Attachment of the Tosylpiperidinyl Group: The tosylpiperidinyl group can be attached via nucleophilic substitution reactions involving piperidine and tosyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s action, leading to its observed effects.
類似化合物との比較
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects on Oxadiazole: Electron-donating groups (e.g., 3-methoxy in the target compound) may enhance binding to receptors requiring hydrophobic or π-π interactions, whereas electron-withdrawing groups (e.g., 3-bromo in , 3-fluoro in ) could influence electronic properties and metabolic stability .
Piperidine Modifications :
- Sulfonyl groups (e.g., tosyl in the target compound, thienylsulfonyl in ) improve solubility and may act as hydrogen bond acceptors. In contrast, benzoyl groups (e.g., 2,4-dimethoxybenzoyl in ) introduce bulkier aromatic systems, possibly affecting membrane permeability .
- Unsubstituted piperidine (e.g., ) lacks the sulfonyl/benzoyl group, reducing molecular complexity and weight, which is advantageous for fragment-based drug design.
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~415 g/mol) compared to simpler analogs (e.g., at 247 g/mol) may limit blood-brain barrier penetration but enhance plasma protein binding.
- Sulfonyl groups generally improve aqueous solubility, whereas benzoyl derivatives (e.g., ) may exhibit lower solubility due to aromatic stacking .
Metabolic Stability :
- The 1,2,4-oxadiazole ring is resistant to hydrolysis, enhancing metabolic stability compared to isosteres like 1,3,4-oxadiazoles .
生物活性
The compound 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 378.47 g/mol. Its structure features an oxadiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction between appropriate aryl hydrazines and carbonyl compounds, followed by cyclization to form the oxadiazole ring. The sulfonamide group is introduced through a nucleophilic substitution reaction on the piperidine core.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacterial strains and fungi. The specific compound has been tested against several pathogens, demonstrating moderate to high efficacy in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism appears to involve the inhibition of specific kinases that are crucial for cell proliferation.
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) showed a decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Kinases: The presence of the piperidine and oxadiazole moieties allows for interaction with kinase enzymes, potentially disrupting signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: The compound may enhance ROS production within cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Gene Expression: It has been suggested that this compound can influence transcription factors involved in cell cycle regulation and apoptosis.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
